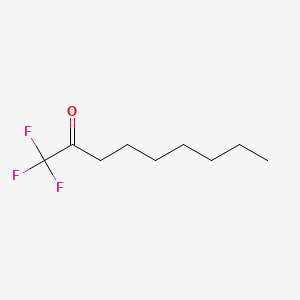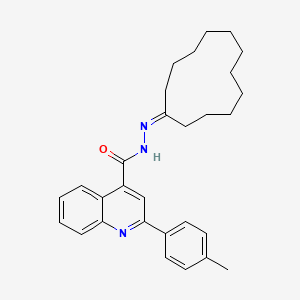
N'-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal and synthetic organic chemistry. This particular compound is characterized by the presence of a quinoline core, a cyclododecylidene group, and a 4-methylphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Miller, and Friedländer syntheses . These methods often involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
For the specific synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide, the following steps are generally involved:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Cyclododecylidene Group Addition: Finally, the cyclododecylidene group can be added through a condensation reaction with cyclododecanone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbohydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe for studying biological systems due to the quinoline core’s fluorescent properties.
Medicine: Investigation of its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
類似化合物との比較
Similar Compounds
Quinoline-4-carbohydrazide: A simpler analog without the cyclododecylidene and 4-methylphenyl groups.
2-Phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N’-cyclododecylidene-2-phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is unique due to the presence of both the cyclododecylidene and 4-methylphenyl groups, which may confer distinct physicochemical properties and biological activities. These structural features can enhance its solubility, stability, and interaction with biological targets compared to simpler analogs.
特性
CAS番号 |
351156-37-1 |
|---|---|
分子式 |
C29H35N3O |
分子量 |
441.6 g/mol |
IUPAC名 |
N-(cyclododecylideneamino)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H35N3O/c1-22-17-19-23(20-18-22)28-21-26(25-15-11-12-16-27(25)30-28)29(33)32-31-24-13-9-7-5-3-2-4-6-8-10-14-24/h11-12,15-21H,2-10,13-14H2,1H3,(H,32,33) |
InChIキー |
ABAMGWDEQJUJJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C4CCCCCCCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


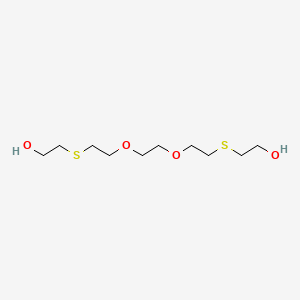
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
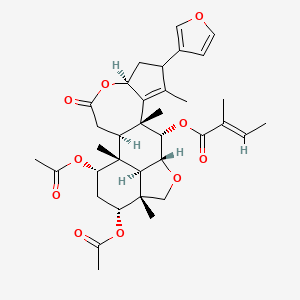
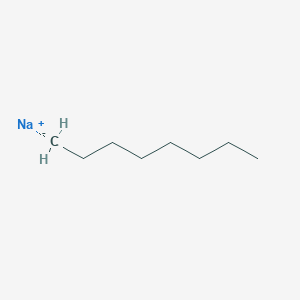
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
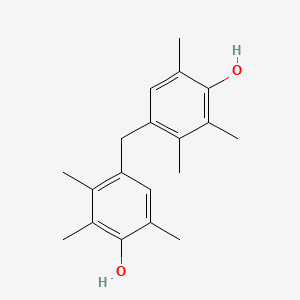
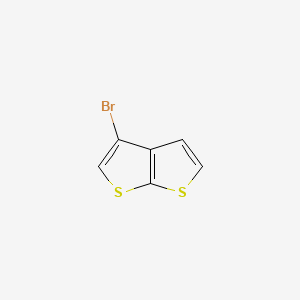
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)



